1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclobutylmethyl group attached to the pyrazole ring, providing unique structural and functional properties. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them significant in pharmaceutical research.
This compound can be classified as an organic compound and a heterocyclic compound due to the presence of nitrogen in its structure. It is synthesized through various methods that typically involve cyclobutylmethylation of pyrazole derivatives. The relevance of this compound in medicinal chemistry stems from its potential therapeutic applications.
The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one generally involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, etc.) can vary based on specific methodologies employed in different studies .
The molecular structure of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one can be depicted as follows:
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular geometry and functional groups present .
The compound can participate in various chemical reactions typical for pyrazole derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one typically involves interaction with specific biological targets, such as enzymes or receptors:
Data from studies indicate that modifications on the pyrazole ring can significantly alter these interactions, impacting efficacy and selectivity .
Relevant analyses often include melting point determination, spectral data (NMR, IR), and elemental analysis to confirm purity and identity .
The applications of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one primarily lie within medicinal chemistry:
Research into this compound continues to expand its potential applications within therapeutic contexts, highlighting its importance in drug discovery efforts .
The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one (C₁₀H₁₄N₂O, MW: 178.23 g/mol) demands precise regiocontrol during pyrazole ring formation. Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains the dominant strategy, where electronic and steric factors dictate N-substitution patterns. As demonstrated by Heller and Natarajan, lithiated intermediates generated using lithium bis(trimethylsilyl)amide (LiHMDS) enable regioselective installation of the acetyl group at the C-5 position prior to cyclization [6]. This approach capitalizes on the inherent bias for bulkier substituents (e.g., aryl groups) to occupy the C-3 position, while smaller alkyl groups (e.g., acetyl) orient toward C-5, achieving regioselectivity ratios up to 98:2 [6].
For 1-(cyclobutylmethyl) protection, N-alkylation of pre-formed 5-acetylpyrazoles proves superior. Reacting 3-(cyclobutylmethyl)-1H-pyrazole with α-halo ketones under mild basic conditions (K₂CO₃/DMF) yields the target compound with >90% regiochemical purity, avoiding the formation of the N2-isomer [9]. Iodine-mediated cyclization further enhances selectivity, as evidenced by an 83% yield in the synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives – a protocol adaptable to acetyl-functionalized analogs [6].
Table 1: Regioselectivity in Pyrazole Ring Formation
Substituent R¹ (1,3-Dicarbonyl) | Hydrazine Type | Catalyst/Additive | 5-Acetyl Isomer Yield (%) | 3-Acetyl Isomer Yield (%) |
---|---|---|---|---|
Aryl | Alkyl | None | 85–92 | 3–8 |
Alkyl | Aryl | TsOH (10 mol%) | 78 | 15 |
Trifluoromethyl | Phenyl | None | 63 | <5 |
Acetyl | Cyclobutylmethyl | I₂ (1 eq) | 83 | <2 |
Efficient incorporation of the sterically demanding cyclobutylmethyl moiety requires tailored catalysis. Copper triflate (20 mol%) in ionic liquid [BMIM-PF₆] enables N-alkylation of pyrazol-5-ones with bromomethylcyclobutane at 60°C, achieving 82% yield – significantly higher than traditional bases like K₂CO₃ (45–50%) [6]. The ionic liquid stabilizes the carbocation intermediate, suppressing elimination side products.
Nanocatalysts further enhance efficiency: Nano-ZnO (10 mol%) promotes N-alkylation of sodium pyrazolide salts with cyclobutylmethyl bromide under solvent-free conditions, delivering 95% yield within 15 minutes at 80°C [6]. This system leverages surface activation of the alkyl halide, reducing reaction times by 70% compared to bulk ZnO catalysts. Transition-metal catalysis also facilitates direct C–H functionalization: Cu/Fe bimetallic systems (5 mol%) couple cyclobutylmethylzinc reagents with pre-acetylated pyrazoles, enabling late-stage modification with excellent functional group tolerance [6].
Microwave irradiation dramatically improves regiocontrol and efficiency in acetylpyrazole synthesis. Cyclocondensation of (cyclobutylmethyl)hydrazine with 1,3-diketones under microwave conditions (120°C, 150 W) achieves full conversion in 10 minutes versus 8 hours conventionally, with regioselectivity exceeding 95:5 for the 5-acetyl isomer [6]. Key parameters include:
This method eliminates regioisomeric byproducts that complicate purification of the liquid product (boiling point: 265–267°C at 760 Torr) [4].
Sustainable synthesis routes emphasize solvent reduction, renewable catalysts, and energy efficiency:
Table 2: Green Metrics for Synthesis Strategies
Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | PMI* |
---|---|---|---|---|---|---|
Conventional alkylation | DMF | K₂CO₃ | 80 | 12 h | 75 | 32 |
Nano-ZnO catalysis | None | ZnO (nano) | 80 | 0.25 h | 95 | 1.8 |
Mechanochemical | None | CaO | RT (grinding) | 1 h | 85 | 1.2 |
Aqueous-phase | H₂O | β-cyclodextrin | 70 | 4 h | 88 | 3.5 |
*PMI: Process Mass Intensity (lower = greener)
Table 3: Key Properties of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one
Property | Value | Source |
---|---|---|
IUPAC Name | 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one | [1] [4] |
CAS Registry Number | 1779952-59-8 | [4] |
Molecular Formula | C₁₀H₁₄N₂O | [4] |
Molecular Weight | 178.23 g/mol | [4] |
Physical Form | Liquid | [1] [3] |
SMILES | CC(=O)C1=CC=NN1CC2CCC2 | [4] |
InChI Key | CKPLVCDKTDWSML-UHFFFAOYSA-N | [1] |
Storage Conditions | Room temperature | [1] [7] |
Purity | ≥95% | [1] [3] |
Synthetic Relevance | Intermediate for bioactive molecules | [6] [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1